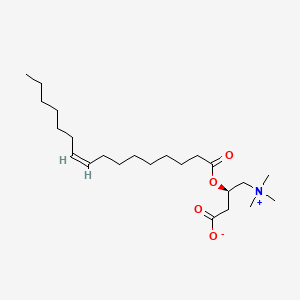
cis-9-Hexadecenoylcarnitine Inner Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-9-Hexadecenoylcarnitine Inner Salt: is a metabolite of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is often used in the diagnosis of specific inherited metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-9-Hexadecenoylcarnitine Inner Salt involves the esterification of L-carnitine with cis-9-hexadecenoic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: : cis-9-Hexadecenoylcarnitine Inner Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can convert the double bond to a single bond, forming hexadecanoylcarnitine.
Substitution: This reaction can involve the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hexadecanoylcarnitine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
cis-9-Hexadecenoylcarnitine Inner Salt has several scientific research applications:
Chemistry: Used as a reference material in chromatographic studies.
Biology: Used to study metabolic pathways involving L-carnitine.
Medicine: Used in the diagnosis of metabolic disorders.
Industry: Used in the production of diagnostic kits.
Mechanism of Action
The mechanism of action of cis-9-Hexadecenoylcarnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .
Comparison with Similar Compounds
Similar Compounds
- cis-9-Tetradecenoyl-L-carnitine hydrochloride
- 9-Hexadecenoylcarnitine
Comparison: : cis-9-Hexadecenoylcarnitine Inner Salt is unique due to its specific role in diagnosing metabolic diseases and its distinct chemical structure. While similar compounds like cis-9-Tetradecenoyl-L-carnitine hydrochloride also play roles in fatty acid metabolism, they differ in chain length and specific applications .
Properties
CAS No. |
329321-94-0 |
|---|---|
Molecular Formula |
C23H43NO4 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(3R)-3-[(Z)-hexadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h10-11,21H,5-9,12-20H2,1-4H3/b11-10-/t21-/m1/s1 |
InChI Key |
JFAGPSOZZSTLRF-KUFMOJEASA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















